(S)-Desmethyl Citalopram Ethanedioate
Overview
Description
(S)-Desmethyl Citalopram Ethanedioate is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is the S-enantiomer of desmethyl citalopram, which means it is a specific optical isomer with distinct pharmacological properties. The ethanedioate (oxalate) salt form enhances its stability and solubility, making it suitable for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethyl Citalopram Ethanedioate typically involves the resolution of racemic citalopram into its enantiomers, followed by selective demethylation. The process begins with the preparation of citalopram, which involves the reaction of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with various reagents . The resolution of the racemic mixture is achieved using chiral chromatography or enzymatic methods to obtain the S-enantiomer . The demethylation step is carried out using reagents such as boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-Desmethyl Citalopram Ethanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
(S)-Desmethyl Citalopram Ethanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Desmethyl Citalopram Ethanedioate involves its interaction with the serotonin transporter (SERT). By binding to SERT, the compound inhibits the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft . This enhanced serotonergic transmission is believed to contribute to its antidepressant effects. The compound also exhibits allosteric modulation of SERT, which further enhances its binding affinity and prolongs its action .
Comparison with Similar Compounds
Similar Compounds
Escitalopram: The S-enantiomer of citalopram, similar in action but with different pharmacokinetic properties.
Desmethyl Citalopram: The demethylated form of citalopram, exists as a racemic mixture.
Uniqueness
This compound is unique due to its high selectivity and potency as an SSRI. Its specific interaction with SERT and allosteric modulation properties make it more effective in increasing serotonin levels compared to its racemic counterparts . Additionally, its ethanedioate salt form enhances its stability and solubility, making it a valuable compound for pharmaceutical applications .
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBDQJQSZZNPGM-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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